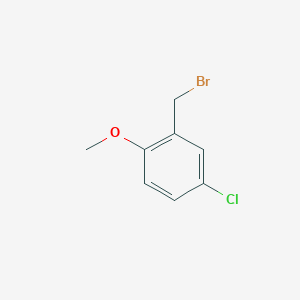

2-(Bromomethyl)-4-chloro-1-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-chloro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOYTRDTYUBKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572998 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58735-58-3 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-chloro-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Bromomethyl 4 Chloro 1 Methoxybenzene

Established Synthetic Routes to 2-(Bromomethyl)-4-chloro-1-methoxybenzene

The conversion of 4-chloro-1-methoxy-2-methylbenzene to this compound is a key step in the synthesis of various more complex molecules. The most common and effective method for this transformation is benzylic bromination, a reaction that selectively targets the hydrogen atoms on the carbon adjacent to an aromatic ring.

Radical Bromination Strategies for Benzylic Functionalization

Radical bromination is a powerful tool for the introduction of a bromine atom at the benzylic position of alkyl-substituted aromatic compounds. libretexts.org The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This inherent reactivity allows for selective functionalization under radical conditions.

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine (Br₂), which is the active brominating species in the radical chain reaction. libretexts.orgchadsprep.com This controlled generation of bromine helps to minimize side reactions, such as electrophilic aromatic substitution on the electron-rich benzene (B151609) ring. chadsprep.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by a radical initiator or by photochemical means. commonorganicchemistry.com

Achieving selective monobromination of the methyl group in 4-chloro-1-methoxy-2-methylbenzene is crucial to maximize the yield of the desired product, this compound, and to minimize the formation of the dibrominated byproduct, 1-(dibromomethyl)-4-chloro-2-methoxybenzene. Key parameters that are often optimized include the stoichiometry of NBS, reaction temperature, and reaction time.

A study on a similar benzylic bromination reported that using a slight excess of NBS can lead to the formation of the dibrominated product. nih.gov Therefore, careful control of the molar ratio of the starting material to NBS is essential. Kinetic investigations on a related industrial process revealed that slow, continuous addition of an NBS slurry can maintain a consistent source of the reagent, thereby minimizing impurity formation and improving process performance. newera-spectro.com Temperature also plays a critical role; while radical reactions require an energy input for initiation, excessive heat can lead to undesired side reactions and decomposition. stackexchange.com

Table 1: Hypothetical Data on Optimization of Monobromination

| Entry | Molar Ratio (Substrate:NBS) | Initiator | Temperature (°C) | Yield of Monobrominated Product (%) | Yield of Dibrominated Product (%) |

| 1 | 1:1.05 | AIBN | 80 | 76 | 15 |

| 2 | 1:1.2 | AIBN | 80 | 65 | 28 |

| 3 | 1:1.05 | Benzoyl Peroxide | 80 | 78 | 13 |

| 4 | 1:1.05 | AIBN | 65 | 70 | 10 |

This table is illustrative and based on general principles of benzylic bromination.

The choice of radical initiator is critical for the efficiency of the benzylic bromination. commonorganicchemistry.com Both benzoyl peroxide and azobisisobutyronitrile (AIBN) are commonly used initiators. commonorganicchemistry.com They function by decomposing upon heating to generate radicals, which then initiate the chain reaction. stackexchange.com

The selection between these initiators often depends on the reaction temperature and the specific substrate. stackexchange.com Benzoyl peroxide typically decomposes at a higher temperature than AIBN. stackexchange.com The half-life of benzoyl peroxide is about 30 minutes at 92°C, while AIBN decomposes above 65°C. stackexchange.com Therefore, AIBN may be preferred for reactions requiring lower temperatures. The choice of initiator can also influence the reaction rate and, in some cases, the selectivity of the bromination. reddit.com

Table 2: Comparison of Radical Initiators in Benzylic Bromination

| Initiator | Decomposition Temperature Range (°C) | Key Characteristics |

| Benzoyl Peroxide | 80-100 | Can be more robust for higher temperature reactions. |

| AIBN | 60-80 | Often used for lower temperature reactions to avoid side reactions. |

This table provides a general comparison of common radical initiators.

Traditionally, benzylic brominations with NBS have been carried out in chlorinated solvents like carbon tetrachloride (CCl₄). commonorganicchemistry.comresearchgate.net However, due to the toxicity and environmental concerns associated with these solvents, there is a significant effort to replace them with more environmentally benign alternatives. digitellinc.comresearchgate.net

Research has shown that solvents can have a significant impact on the outcome of radical reactions. rsc.org Acetonitrile (B52724) has been identified as a suitable alternative to chlorinated solvents, in some cases improving the yield and reproducibility of the process. researchgate.netresearchgate.net Other green chemistry approaches include the use of photochemical methods to initiate the reaction, which can eliminate the need for chemical radical initiators. digitellinc.comrsc.org Continuous flow technology is also being explored to improve the safety and scalability of these reactions, allowing for better control over reaction parameters and reducing waste. digitellinc.comrsc.org The use of water as a solvent has also been investigated for certain benzylic brominations, offering a much greener alternative. researchgate.net

The NBS-mediated benzylic bromination of 4-chloro-1-methoxy-2-methylbenzene proceeds through a radical chain mechanism involving three main stages: initiation, propagation, and termination. chadsprep.comchemistrysteps.com

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) upon heating or exposure to light, which generates radicals. chadsprep.com These initiator radicals then react with trace amounts of HBr present in the reaction mixture to produce a bromine radical (Br•). youtube.com The HBr is formed from the reaction of NBS with the substrate or trace moisture. libretexts.org

Propagation: This stage consists of two key steps that are repeated in a cycle.

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-chloro-1-methoxy-2-methylbenzene. This step is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgchemistrysteps.com

The benzylic radical then reacts with a molecule of Br₂, which is generated in low concentrations from the reaction of NBS with HBr, to form the desired product, this compound, and a new bromine radical. chadsprep.comchemistrysteps.com This new bromine radical can then participate in the first propagation step, continuing the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

This well-established mechanism explains the high selectivity for bromination at the benzylic position. chemistrysteps.com

Mechanistic Elucidation of the Radical Chain Process

Initiation Pathways in Benzylic Bromination

The critical first step in the free-radical bromination of 4-chloro-1-methoxy-2-methylbenzene is initiation, which involves the generation of a bromine radical (Br•). This can be accomplished through several pathways.

Thermal Initiation : When using N-Bromosuccinimide (NBS), the reaction is often initiated with a small quantity of a radical initiator like AIBN or benzoyl peroxide (BPO). sdu.edu.cn Upon heating, these initiators decompose to form radicals, which then facilitate the homolytic cleavage of the N-Br bond in NBS to produce the required bromine radical. sdu.edu.cn

Photochemical Initiation : Alternatively, the reaction can be initiated by UV or visible light. masterorganicchemistry.comnih.gov Light provides the energy for the homolytic cleavage of the relatively weak N-Br bond of NBS or the Br-Br bond in molecular bromine, directly forming two bromine radicals and starting the chain process. masterorganicchemistry.comnih.gov

The initiation phase is responsible for producing the initial radical species that will drive the subsequent propagation steps of the chain reaction.

| Initiation Method | Initiator/Condition | Description |

| Thermal | AIBN or Benzoyl Peroxide + Heat | The initiator decomposes upon heating to form radicals, which then react with the bromine source (e.g., NBS) to generate bromine radicals. |

| Photochemical | UV or Visible Light (hν) | Light energy directly causes homolytic cleavage of the bromine source (NBS or Br₂) to form bromine radicals. nih.gov |

Propagation Steps Involving Benzylic Radical Intermediates

Once a bromine radical has been generated, the propagation phase of the reaction consists of two key repeating steps that form the desired product and regenerate the chain-carrying radical.

Hydrogen Abstraction : A bromine radical abstracts a hydrogen atom from the methyl group (the benzylic position) of 4-chloro-1-methoxy-2-methylbenzene. This step is highly selective for the benzylic position because the C-H bonds here are weaker than other C-H bonds in the molecule. This weakness is due to the stability of the resulting radical, which is delocalized through resonance with the adjacent benzene ring. masterorganicchemistry.com This abstraction forms a molecule of hydrogen bromide (HBr) and the resonance-stabilized 4-chloro-1-methoxy-2-(methyl)benzyl radical.

Halogen Transfer : The newly formed benzylic radical is highly reactive and abstracts a bromine atom from a bromine source. When using NBS, the HBr generated in the first step reacts with NBS to produce a low concentration of molecular bromine (Br₂). The benzylic radical then reacts with this Br₂ molecule to yield the final product, this compound, and a new bromine radical. masterorganicchemistry.com

This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction until the reactants are consumed or termination steps become dominant.

Termination Mechanisms and Side Reactions

The radical chain reaction concludes through termination steps, which occur when any two radical species in the reaction mixture combine, removing the radicals from the cycle. These non-propagating reactions become more frequent as the concentration of reactants decreases. Possible termination events include the combination of:

Two bromine radicals to form Br₂.

A bromine radical and a benzylic radical to form the product.

Two benzylic radicals to form a dimer.

A primary side reaction in benzylic bromination, particularly when using elemental bromine, is the electrophilic bromination of the aromatic ring. However, the use of NBS effectively suppresses this pathway by ensuring the concentration of Br₂ remains very low, favoring the radical substitution mechanism over the ionic electrophilic substitution. masterorganicchemistry.com For substrates with multiple reactive sites, dibromination at the benzylic position can also occur, though reaction conditions can be optimized to favor monobromination. sdu.edu.cn

Alternative Bromination Techniques for this compound

Photobromination Approaches

Photobromination, which utilizes light to initiate the radical reaction, is a well-established method for benzylic bromination. nih.gov The use of visible light offers a milder and more environmentally friendly alternative to thermal initiation with chemical initiators. researchgate.net Studies have demonstrated that visible light can efficiently induce the Wohl-Ziegler bromination of various toluenes with NBS, often in greener solvents like water or even under solvent-free conditions. researchgate.netresearchgate.net

Recent advancements focus on sustainable photobromination protocols. For instance, systems using a combination of a bromide salt (like NaBr) and an oxidant such as hydrogen peroxide (H₂O₂) under visible light can generate the necessary bromine in situ. nih.govresearchgate.net This approach boasts a high atomic yield for bromine and avoids the use of halogenated solvents, with water being the only byproduct. researchgate.net Such methods provide a simple and convenient system for the selective benzylic bromination of toluene (B28343) derivatives. nih.govresearchgate.net

Metal-Catalyzed Bromination Methods

While traditional benzylic bromination relies on radical initiators or light, recent research has explored the use of metal catalysts to achieve this transformation with greater selectivity and under milder conditions. Iron-catalyzed methods have emerged as a particularly practical and effective approach.

A recently developed protocol describes a chemo- and site-selective benzylic C-H bromination using commercially available iron(II) bromide (FeBr₂) as a catalyst (at a low loading of 1 mol %) with NBS as the brominating agent. sdu.edu.cnacs.orgacs.org This method does not require any additional ligands and can be readily scaled up. sdu.edu.cnacs.org The proposed mechanism suggests that the FeBr₂ catalyst activates NBS, leading to the formation of an N-centered succinimide (B58015) radical. sdu.edu.cn This radical then performs a hydrogen atom transfer (HAT) from the benzylic position of the substrate to form a benzylic carbon radical. sdu.edu.cn This radical subsequently abstracts a bromine atom from an iron-bromine species (FeBr₃) to afford the final product and regenerate the FeBr₂ catalyst. sdu.edu.cnacs.org This iron-catalyzed reaction demonstrates good functional group tolerance and high selectivity for benzylic C-H bonds over other potentially reactive sites. sdu.edu.cnacs.org

| Method | Catalyst/Reagent | Key Features |

| Photobromination | NBS / Visible Light | Milder conditions, avoids chemical initiators, can be performed in "green" solvents. researchgate.netresearchgate.net |

| Oxidative Photobromination | NaBr / H₂O₂ / Visible Light | In situ generation of bromine, high atom economy, environmentally friendly. nih.govresearchgate.net |

| Iron-Catalyzed Bromination | FeBr₂ / NBS | Low catalyst loading, mild conditions, high chemo- and site-selectivity, scalable. sdu.edu.cnacs.org |

Purification and Isolation Techniques for Synthetic Intermediates and Products

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, the succinimide byproduct, and any side products. Common laboratory techniques for the purification of such solid organic compounds include recrystallization and column chromatography.

Recrystallization : This is a primary method for purifying solid compounds. One report details the purification of a product derived from 1-(bromomethyl)-2-chloro-4-methoxybenzene (B1290133) by recrystallization from a mixed solvent system of ethyl acetate (B1210297) and hexane. rsc.org The choice of solvent is crucial; the desired compound should be soluble in the hot solvent but sparingly soluble at cooler temperatures, allowing it to crystallize out upon cooling while impurities remain dissolved. A patent for purifying brominated aromatic compounds also describes recrystallization from various solvents, sometimes under pressure and in the presence of a base to neutralize acidic impurities like HBr. google.com

Column Chromatography : Flash column chromatography using silica (B1680970) gel is a highly effective method for separating the desired product from impurities with different polarities. mdpi.com The crude mixture is loaded onto a column of silica, and a solvent or mixture of solvents (the eluent) is passed through. Compounds separate based on their differential adsorption to the silica and solubility in the eluent. For aromatic amides with similar structural motifs, purification by flash chromatography on silica gel with eluents like hexane/ethyl acetate mixtures has been successfully employed. mdpi.com This technique is particularly useful for removing closely related impurities or when recrystallization is ineffective.

The final choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required purity of the final product. Often, a combination of these techniques is used to achieve high purity.

Reactivity Profiles and Transformative Chemistry of 2 Bromomethyl 4 Chloro 1 Methoxybenzene

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group attached to the benzene (B151609) ring is the primary site of reactivity in 2-(Bromomethyl)-4-chloro-1-methoxybenzene. As a benzylic halide, it is particularly susceptible to nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the transition state and any potential carbocation intermediate through resonance.

Regioselectivity and Stereoselectivity in SN1 and SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The preferred pathway for this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

The structure of this compound, being a primary benzylic bromide, allows for both SN1 and SN2 reactions. youtube.com The SN2 mechanism is generally favored for primary halides and involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. However, since the benzylic carbon in this molecule is not a stereocenter, stereoselectivity is not a factor. The reaction rate in an SN2 pathway is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Conversely, the SN1 pathway involves the formation of a carbocation intermediate. youtube.com The benzylic carbocation formed from this compound would be stabilized by the resonance of the benzene ring, making the SN1 mechanism plausible, especially with weak nucleophiles or in polar protic solvents. youtube.com In an SN1 reaction, the nucleophile can attack the planar carbocation from either side, which would result in a racemic mixture if the carbon were chiral. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. youtube.com

The regioselectivity of these reactions is highly specific to the bromomethyl carbon, as the carbon-bromine bond is the most labile and prone to nucleophilic attack. The other positions on the aromatic ring are generally unreactive towards typical nucleophilic substitution unless under specific conditions designed for nucleophilic aromatic substitution, which are not the focus here.

Alkylation Reactions with Various Nucleophiles

The electrophilic nature of the benzylic carbon in this compound makes it an excellent substrate for alkylation reactions with a wide range of nucleophiles.

Reactions with carbon-based nucleophiles are fundamental for forming new carbon-carbon bonds.

Enolates: Enolates, derived from carbonyl compounds, can act as carbon nucleophiles to alkylate the benzylic position of this compound. This reaction is a classic method for forming a new C-C bond, leading to more complex molecular structures.

Grignard Reagents: Grignard reagents (organomagnesium halides) are potent carbon nucleophiles. google.com However, their reaction with benzylic halides like this compound can sometimes be complicated by side reactions such as reduction or elimination. The formation of a Grignard reagent from an aryl halide involves the reaction of the halide with magnesium metal in an ether solvent. askfilo.com

Nucleophiles containing heteroatoms such as nitrogen, oxygen, and sulfur readily react with this compound to form new carbon-heteroatom bonds.

Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide to form the corresponding substituted benzylamines. These reactions are crucial in the synthesis of many biologically active compounds.

Alcohols: In the presence of a base, alcohols can form alkoxides, which are strong oxygen nucleophiles. These can react with this compound to yield benzyl (B1604629) ethers.

Thiols: Thiols are excellent nucleophiles and react readily with benzylic bromides to form thioethers. The reaction of thiols with haloaromatic compounds can sometimes lead to the formation of multiple products. nih.gov

Cross-Coupling Reactions Utilizing the Benzylic Bromide

In addition to traditional nucleophilic substitution, the benzylic bromide functionality of this compound can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. mdpi.com These reactions typically involve an organic halide, a transition metal catalyst (usually palladium), and an organometallic reagent. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

For a benzylic bromide like this compound, the oxidative addition to a palladium(0) complex is a feasible initial step. Subsequent reaction with an organometallic partner (e.g., organoboron, organozinc, or organotin compounds) via transmetalation, followed by reductive elimination, would result in the formation of a new carbon-carbon bond at the benzylic position. The choice of ligand on the palladium catalyst is crucial for the success of these reactions, especially with alkyl halides. nih.govacs.org

Below is a table summarizing the potential reactions of this compound.

| Reaction Type | Nucleophile/Coupling Partner | Product Type |

| Nucleophilic Substitution | ||

| SN2/SN1 with Carbon Nucleophiles | Enolates, Grignard Reagents | C-C bond formation |

| SN2/SN1 with Heteroatom Nucleophiles | Amines, Alcohols, Thiols | C-N, C-O, C-S bond formation |

| Cross-Coupling Reactions | ||

| Palladium-Catalyzed | Organoboron compounds (Suzuki), Organozinc compounds (Negishi), etc. | C-C bond formation |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. rameshrasappan.com They are particularly effective in coupling reactions involving C(sp³)-hybridized centers, such as the bromomethyl group in this compound. Nickel can catalyze reductive cross-coupling reactions between two different electrophiles, such as an alkyl bromide and an aryl halide, in the presence of a stoichiometric reductant like manganese or zinc. nih.gov

This approach avoids the need for pre-formed, often sensitive, organometallic reagents. rsc.org Nickel-catalyzed methods have been successfully applied to the coupling of alkyl bromides with aryl halides, nih.gov including those with difluoromethylated groups. researchgate.netrsc.org These reactions often exhibit high efficiency, mild conditions, and excellent functional group tolerance. researchgate.net The mechanism can involve radical intermediates, which distinguishes it from many palladium-catalyzed processes. nih.gov

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Cost | Higher | Lower |

| Typical Substrates | Aryl/vinyl halides, benzylic halides | Alkyl/aryl halides, challenging C(sp³) centers |

| Common Reaction Type | Coupling with organometallic reagents (B, Sn, Zn) | Reductive cross-electrophile coupling |

| Mechanism | Often involves Pd(0)/Pd(II) catalytic cycles | Can involve Ni(I)/Ni(III) cycles and radical intermediates |

Ligand Design and Catalyst Optimization for Selective Coupling

The success of transition metal-catalyzed cross-coupling reactions is heavily dependent on the choice of ligand coordinated to the metal center. The ligand influences the catalyst's stability, activity, and selectivity. For reactions involving benzylic halides, bulky, electron-rich phosphine (B1218219) ligands are often employed. nih.govacs.org

These ligands promote the initial oxidative addition step and can prevent side reactions like β-hydride elimination, although the latter is not a concern for this compound due to the absence of β-hydrogens. nih.gov In palladium-catalyzed Suzuki reactions of benzylic halides, tetraphosphine ligands like cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) have proven effective. For nickel-catalyzed reactions, bidentate ligands such as bathophenanthroline (B157979) or pyridine-type ligands are often crucial for achieving high yields and selectivity. nih.govresearchgate.net The optimization of the ligand-metal combination is key to overcoming challenges such as catalyst decomposition and achieving high turnover numbers.

Elimination Reactions and Formation of Olefinic Products

When treated with a base, alkyl halides can undergo elimination reactions to form alkenes. openstax.org For this compound, an elimination reaction is less straightforward than for a simple alkyl halide because it lacks a hydrogen atom on an adjacent carbon atom that is not part of the aromatic ring.

However, under certain conditions, such as with a strong base, benzylic halides can undergo elimination to form a transient, highly reactive species, or participate in reactions that lead to dimeric olefinic products (stilbene derivatives). This typically occurs via a sequence of substitution and elimination. For example, reaction with a strong base could lead to a self-coupling or homocoupling product, which might then undergo further reactions. The most common elimination mechanisms are E1 (unimolecular) and E2 (bimolecular). libretexts.org The E2 mechanism, which involves a single concerted step of proton abstraction and leaving group departure, is favored by strong, sterically hindered bases. libretexts.org

Influence of Aromatic Substituents (Chloro and Methoxy (B1213986) Groups) on Reactivity

The reactivity of the bromomethyl group is significantly influenced by the electronic properties of the substituents on the benzene ring. researchgate.net

Methoxy Group (-OCH₃): Located para to the chloromethyl group's point of attachment, the methoxy group is a strong electron-donating group through resonance (+R effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, increasing the electron density of the aromatic ring and stabilizing any positive charge that develops at the benzylic position. This stabilization of the benzylic carbocation intermediate (in an Sₙ1-type mechanism) or the transition state greatly accelerates the rate of nucleophilic substitution and solvolysis reactions. nih.govresearchgate.net For example, the solvolysis rate of 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl chloride. researchgate.net

Chloro Group (-Cl): Located meta to the bromomethyl group's point of attachment, the chloro group is electron-withdrawing through its strong inductive effect (-I effect) and weakly electron-donating through resonance (+R effect). researchgate.net Its primary influence is withdrawing electron density from the ring, which tends to destabilize a developing positive charge at the benzylic position. stackexchange.com

The combined effect of these two substituents is a push-pull electronic scenario. The powerful electron-donating resonance effect of the para-methoxy group is the dominant factor, making the benzylic C-Br bond more labile and susceptible to cleavage in reactions that proceed through carbocationic intermediates or have carbocation-like transition states (e.g., Sₙ1, E1, and many cross-coupling oxidative additions). The deactivating inductive effect of the chloro group provides a moderating influence compared to a compound with only a methoxy group.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Bromomethyl 4 Chloro 1 Methoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(Bromomethyl)-4-chloro-1-methoxybenzene, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals, supported by two-dimensional correlation experiments, provides unambiguous evidence of its structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the bromomethyl group. The substitution pattern on the benzene (B151609) ring—with methoxy, bromomethyl, and chloro groups at positions 1, 2, and 4, respectively—results in a characteristic splitting pattern for the three aromatic protons.

The methoxy group (-OCH₃) typically appears as a sharp singlet in the upfield region of the spectrum, around 3.8-3.9 ppm. The benzylic protons of the bromomethyl group (-CH₂Br) are deshielded by the adjacent bromine atom and the aromatic ring, and are expected to resonate as a singlet around 4.5-4.7 ppm.

The three aromatic protons will appear in the downfield region (typically 6.8-7.5 ppm) and will exhibit spin-spin coupling.

The proton at C5 is expected to be a doublet of doublets (dd) due to coupling with both the C3 and C6 protons (ortho and meta coupling, respectively).

The proton at C3 will likely appear as a doublet (d), split by the adjacent C5 proton (meta coupling).

The proton at C6 is anticipated to be a doublet (d) due to ortho coupling with the C5 proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.30 | d | J ≈ 2.5 Hz (meta) |

| H-5 | ~7.25 | dd | J ≈ 8.5 Hz (ortho), 2.5 Hz (meta) |

| H-6 | ~6.85 | d | J ≈ 8.5 Hz (ortho) |

| -OCH₃ | ~3.85 | s | N/A |

| -CH₂Br | ~4.60 | s | N/A |

Note: Predicted values are based on typical substituent effects in substituted anisole (B1667542) derivatives and may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit eight distinct signals, corresponding to the six aromatic carbons, the methoxy carbon, and the benzylic carbon. The chemical shifts are influenced by the electronic effects of the substituents.

Aromatic Carbons: The carbon atom attached to the electron-donating methoxy group (C1) will be shielded and appear upfield, while the carbons attached to the electron-withdrawing halogens (C2 and C4) will be deshielded. The quaternary carbons (C1, C2, C4) can be distinguished from the protonated carbons (C3, C5, C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Aliphatic Carbons: The methoxy carbon (-OCH₃) is expected around 56 ppm. The benzylic carbon (-CH₂Br) will be significantly downfield due to the electronegative bromine atom, likely appearing in the range of 30-35 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OCH₃) | ~158 |

| C-2 (-CH₂Br) | ~130 |

| C-3 | ~115 |

| C-4 (-Cl) | ~128 |

| C-5 | ~129 |

| C-6 | ~112 |

| -OCH₃ | ~56 |

| -CH₂Br | ~32 |

Note: Predicted values are based on established data for substituted anisoles and related halogenated aromatic compounds. cdnsciencepub.com

To confirm the assignments made from one-dimensional spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between the ortho-coupled H-5 and H-6 protons, as well as between the meta-coupled H-3 and H-5 protons, confirming their positions relative to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting the H-3, H-5, and H-6 signals to their respective carbon signals (C-3, C-5, C-6), the -OCH₃ proton signal to the methoxy carbon, and the -CH₂Br proton signal to the benzylic carbon.

The methoxy protons (-OCH₃) to the C-1 carbon.

The benzylic protons (-CH₂Br) to the C-1, C-2, and C-6 carbons.

The aromatic proton H-3 to carbons C-1, C-2, and C-5.

These correlations would provide definitive proof of the substituent placement on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. The molecular formula for this compound is C₈H₈BrClO. The presence of bromine and chlorine, with their characteristic isotopes (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), results in a distinctive isotopic cluster for the molecular ion peak. The most abundant peak (M) corresponds to the combination of the most abundant isotopes (⁷⁹Br and ³⁵Cl). The M+2 peak (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and the M+4 peak (containing ⁸¹Br and ³⁷Cl) will also be prominent, and their relative intensities are predictable.

| Ion | Isotopic Composition | Calculated m/z | Relative Abundance (%) |

| [M]⁺ | C₈H₈⁷⁹Br³⁵ClO | 233.9447 | ~77 |

| [M+2]⁺ | C₈H₈⁸¹Br³⁵ClO / C₈H₈⁷⁹Br³⁷ClO | 235.9427 | 100 |

| [M+4]⁺ | C₈H₈⁸¹Br³⁷ClO | 237.9397 | ~24 |

Note: The calculated m/z values are for the monoisotopic masses of the molecular ions.

The fragmentation of this compound depends on the ionization method used.

Electron Ionization (EI): EI is a high-energy technique that typically causes extensive fragmentation. The mass spectrum is expected to show a strong molecular ion cluster. A primary and highly favorable fragmentation pathway for benzyl (B1604629) bromides is the loss of the bromine radical (•Br) to form a stable benzylic carbocation.

m/z 155/157: [M - Br]⁺. This fragment, the 4-chloro-2-methoxybenzyl cation, is expected to be a prominent peak in the spectrum. The 3:1 isotopic pattern for chlorine would be visible.

Further fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of formaldehyde (B43269) (CH₂O).

Electrospray Ionization (ESI): ESI is a soft ionization technique, resulting in minimal fragmentation. It is typically used for polar and less volatile compounds. In ESI-MS, this compound would likely be observed as its protonated molecule [M+H]⁺ or as adducts with ions from the solvent, such as sodium [M+Na]⁺. uni.lu The characteristic isotopic pattern of Br and Cl would be preserved in these adducts. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the neutral loss of HBr.

| Ionization | Predicted Fragment (m/z) | Identity |

| EI | 234/236/238 | [C₈H₈BrClO]⁺ (Molecular Ion Cluster) |

| EI | 155/157 | [C₈H₈ClO]⁺ (Loss of •Br) |

| ESI | 235/237/239 | [M+H]⁺ |

| ESI | 257/259/261 | [M+Na]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. These vibrations occur at specific frequencies, corresponding to the energy of the bond, and are thus characteristic of the functional groups present. The FTIR spectrum of this compound is expected to exhibit a series of absorption bands that confirm the presence of its key structural features: the substituted benzene ring, the methoxy group, the bromomethyl group, and the chloro substituent.

The analysis of the spectrum can be broken down by region:

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the bromomethyl group would likely appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically give rise to a series of sharp bands between 1620 and 1400 cm⁻¹. The substitution pattern on the benzene ring also influences the spectrum, with characteristic overtone and combination bands appearing in the 2000-1600 cm⁻¹ region, which can help confirm the 1,2,4-trisubstitution pattern.

Methoxy Group Vibrations: The C-O stretching of the methoxy group is expected to produce a strong, characteristic band. In anisole and its derivatives, two C-O stretching bands are often observed due to asymmetric and symmetric stretching, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-H bending vibrations of the methyl group in the methoxy substituent are also expected in the fingerprint region.

C-Cl and C-Br Vibrations: The stretching vibrations of the C-Cl and C-Br bonds are found in the lower frequency region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is generally observed in the 800-600 cm⁻¹ range, while the C-Br stretch appears at even lower wavenumbers, usually between 600 and 500 cm⁻¹.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the aromatic ring are highly sensitive to the substitution pattern and appear as strong bands in the 900-675 cm⁻¹ range. For a 1,2,4-trisubstituted benzene, specific patterns of bands are expected in this region.

A representative, though hypothetical, table of the expected FTIR peak assignments for this compound is presented below, based on the analysis of structurally similar compounds and established vibrational frequency correlations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3070 | C-H Stretch | Aromatic Ring |

| ~2950 | C-H Stretch | -CH₂Br |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Methoxy |

| ~1040 | Symmetric C-O-C Stretch | Methoxy |

| ~820 | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring |

| ~700 | C-Cl Stretch | Chloroalkane |

| ~650 | C-Br Stretch | Bromoalkane |

Raman Spectroscopy Studies for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring and the C-Br and C-Cl bonds.

Key expected features in the Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak or absent in the FTIR spectrum, typically gives a strong and sharp band in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching modes of the aromatic ring will also be prominent.

C-Br and C-Cl Vibrations: The C-Br and C-Cl stretching vibrations are expected to be clearly visible in the low-frequency region of the Raman spectrum and can be more readily distinguished than in the FTIR spectrum in some cases.

Symmetry Considerations: As a substituted benzene derivative, the molecule has a certain degree of symmetry that will influence which vibrational modes are Raman active. This can provide additional structural information.

A hypothetical table of expected Raman shifts for this compound is provided below, highlighting the complementary nature of this technique to FTIR.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3070 | C-H Stretch | Aromatic Ring |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| ~700 | C-Cl Stretch | Chloroalkane |

| ~650 | C-Br Stretch | Bromoalkane |

Advanced Chromatographic Methods for Purity Assessment

The purity of a chemical compound is critical for its use in research and synthesis. Advanced chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or degradation products. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed methods for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates volatile compounds in the gas phase and then detects them using mass spectrometry. This method is well-suited for the analysis of this compound due to its expected volatility.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the inside of the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process often causes the molecules to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of bromine, chlorine, a methyl group, or other fragments. The isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in distinctive M+2 and M+4 peaks for the molecular ion and any fragments containing these halogens, aiding in their identification.

A hypothetical set of GC-MS parameters for the analysis of this compound is presented below.

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Impact (70 eV) |

| MS Scan Range | 40-400 m/z |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile for GC analysis, or for preparative separations. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. More nonpolar compounds will have a stronger interaction and thus a longer retention time.

The purity of the sample is determined by integrating the peak area of the main compound and any impurities detected. A UV detector is commonly used for aromatic compounds like this compound, as the benzene ring absorbs UV light at specific wavelengths.

A hypothetical set of HPLC conditions for the purity assessment of this compound is outlined in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Investigations of 2 Bromomethyl 4 Chloro 1 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern a molecule's stability and reactivity. These methods, especially those derived from Density Functional Theory (DFT), allow for the detailed exploration of molecular orbitals, charge distribution, and various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's reactivity and kinetic stability.

For 2-(Bromomethyl)-4-chloro-1-methoxybenzene, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted benzene (B151609) ring, which can donate electron density. Conversely, the LUMO is anticipated to be localized on the electrophilic benzylic carbon of the bromomethyl group, as this is the site susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom would further lower the energy of the LUMO, enhancing the electrophilicity of the molecule. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity. In nucleophilic substitution reactions involving benzyl (B1604629) bromide, the HOMO-LUMO gap of the nucleophile is also a crucial factor in determining reactivity. niscpr.res.in

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzyl Halides

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzyl Bromide | -9.12 | -0.85 | 8.27 |

| 4-Methoxybenzyl Bromide | -8.56 | -0.79 | 7.77 |

| 4-Chlorobenzyl Bromide | -9.25 | -1.02 | 8.23 |

Note: The data in this table are representative values for analogous compounds to illustrate the effect of substituents on FMO energies and are not the calculated values for this compound.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, signifying a deficiency of electrons.

For this compound, the MEP would show a region of high negative potential around the oxygen atom of the methoxy (B1213986) group and the chlorine atom, due to their high electronegativity. Conversely, a significant region of positive potential would be expected around the benzylic carbon and the hydrogen atoms of the bromomethyl group. This positive potential at the benzylic carbon highlights its susceptibility to attack by nucleophiles. The MEP is a powerful tool for predicting non-covalent interactions and the sites of chemical reactions. nih.gov

Conceptual DFT provides a framework for quantifying key chemical concepts. These descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): This descriptor is related to the escaping tendency of electrons from a system. It is approximated as the average of the HOMO and LUMO energies: μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This represents the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η ≈ (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as: ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For this compound, the presence of electronegative halogen atoms (bromine and chlorine) would contribute to a higher electrophilicity index, making it a good electrophile in chemical reactions.

Table 2: Representative Conceptual DFT Descriptors for Substituted Benzyl Halides

| Descriptor | Benzyl Bromide | 4-Methoxybenzyl Bromide | 4-Chlorobenzyl Bromide |

|---|---|---|---|

| Chemical Potential (μ) (eV) | -4.985 | -4.675 | -5.135 |

| Chemical Hardness (η) (eV) | 4.135 | 3.885 | 4.115 |

Note: The data in this table are representative values for analogous compounds to illustrate conceptual DFT descriptors and are not the calculated values for this compound.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is not only used to study static molecular properties but also to simulate the pathways of chemical reactions. This allows for the detailed investigation of reaction mechanisms and the characterization of high-energy transition states.

The bromomethyl group in this compound is a primary site for nucleophilic substitution reactions. These reactions can proceed through two main pathways: the unimolecular S_N1 mechanism, which involves a carbocation intermediate, or the bimolecular S_N2 mechanism, which occurs in a single concerted step.

Computational modeling, using DFT, can be employed to map out the potential energy surface for both the S_N1 and S_N2 pathways. By calculating the energies of the reactants, intermediates, transition states, and products, the activation energy for each pathway can be determined. The pathway with the lower activation energy is the one that is kinetically favored. For primary benzyl halides like the target molecule, the S_N2 mechanism is generally expected to be dominant. However, the presence of the methoxy group, which can stabilize a positive charge on the benzene ring through resonance, may also allow for some S_N1 character, particularly in polar protic solvents.

Transition state analysis is a crucial part of these simulations. The transition state is the highest energy point along the reaction coordinate and its structure provides valuable information about the mechanism. For an S_N2 reaction, the transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (bromide) partially bonded in a trigonal bipyramidal geometry. DFT calculations can precisely determine the geometry and energy of this fleeting species, offering a deeper understanding of the factors that control the reaction rate.

Applications of 2 Bromomethyl 4 Chloro 1 Methoxybenzene As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

While direct and extensive literature on the application of 2-(Bromomethyl)-4-chloro-1-methoxybenzene in the total synthesis of highly complex natural products is not widespread, its inherent reactivity as a substituted benzyl (B1604629) bromide positions it as a valuable precursor for constructing intricate molecular architectures. Benzyl bromides are well-established reagents in organic synthesis, primarily utilized for the introduction of the benzyl moiety, which can serve as a protective group or as a key structural component of the target molecule.

The reactivity of the bromomethyl group allows for a variety of chemical transformations, including nucleophilic substitution reactions with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This capability enables the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the assembly of complex organic scaffolds. For instance, its reaction with a suitable nucleophile on a developing molecular framework can introduce the 2-chloro-4-methoxybenzyl group, which can be further elaborated or may itself be a crucial part of the final structure. The chloro and methoxy (B1213986) substituents on the aromatic ring can also influence the reactivity of the benzylic position and can be targets for further functionalization in later synthetic steps.

Role in Pharmaceutical Synthesis and Medicinal Chemistry Research

The structural motifs present in this compound are frequently encountered in biologically active compounds, making it a valuable starting material in the quest for new therapeutic agents.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. The electrophilic nature of the bromomethyl group in this compound makes it an ideal reactant for the synthesis of various heterocyclic systems.

It can react with binucleophilic species, such as compounds containing both an amine and a hydroxyl or thiol group, to facilitate cyclization reactions, leading to the formation of nitrogen-, oxygen-, or sulfur-containing heterocycles. For example, reaction with primary amines can lead to the formation of substituted isoindolines or other nitrogen-containing ring systems after subsequent intramolecular reactions. The substituted benzene (B151609) ring of the molecule often forms a key part of the resulting heterocyclic scaffold, influencing its three-dimensional shape and its ability to interact with biological targets.

Synthesis of Bioactive Scaffolds

In medicinal chemistry, a "bioactive scaffold" refers to a core molecular structure that is responsible for the biological activity of a compound. This compound can be utilized to introduce the 2-chloro-4-methoxybenzyl moiety into various molecular frameworks, thereby creating new potential drug candidates.

A patent for the preparation of dapagliflozin, a medication used to treat type 2 diabetes, describes a process for synthesizing a structurally similar intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.com This highlights the utility of such substituted benzyl halides in the synthesis of complex pharmaceutical compounds. The 2-chloro-4-methoxybenzyl group can be attached to other molecular fragments through alkylation reactions, where the bromide acts as a leaving group. This allows medicinal chemists to systematically modify existing bioactive molecules or to build entirely new ones with the aim of improving their efficacy, selectivity, and pharmacokinetic properties. The specific substitution pattern on the aromatic ring can play a crucial role in the molecule's interaction with its biological target, such as an enzyme or a receptor.

Intermediate in Agrochemical Development

The development of new and effective agrochemicals is essential for modern agriculture. This compound and structurally related compounds are valuable intermediates in the synthesis of active ingredients for crop protection and enhancement.

Synthesis of Herbicides and Pesticides

The synthesis of novel herbicides and pesticides often involves the assembly of multiple molecular fragments to create a final product with the desired biological activity and environmental profile. A German patent describes that 4-bromomethyl- and 4-chloromethyl-1-trifluoromethoxy-benzene are important intermediates for the production of active agrochemical ingredients. google.com The structural similarity of these compounds to this compound suggests that it could be employed in similar synthetic strategies.

The 2-chloro-4-methoxybenzyl group can be incorporated into larger molecules that are designed to interfere with specific biological processes in weeds, insects, or fungi. For example, it could be used to alkylate a heterocycle or another aromatic ring system known to possess herbicidal or pesticidal properties. The presence of the chlorine and methoxy groups can influence the compound's uptake, transport, and metabolism in the target organism, as well as its environmental persistence. Research in this area is focused on creating compounds that are highly effective against target pests while exhibiting low toxicity to non-target organisms and having a minimal environmental impact.

Development of Plant Growth Regulators

Plant growth regulators are substances that can be used to modify plant growth and development in a beneficial way, for example, by improving crop yield or quality. The synthesis of new plant growth regulators is an active area of research, and intermediates like this compound can play a role in this process.

Application in the Synthesis of Specialty Chemicals and Functional Materials

Monomer for Polymer Synthesis (e.g., conjugated polymers if applicable)

The structure of this compound allows for its potential use as a monomer in several polymerization strategies. The reactive benzylic bromide is a key functional group that can participate in various polymer-forming reactions.

One potential route is through polycondensation reactions . Substituted benzyl halides can undergo self-polycondensation under Friedel-Crafts conditions to form poly(phenylene methylene) derivatives. In this type of reaction, the benzyl halide acts as an electrophile that alkylates another monomer molecule, leading to the formation of a polymer chain with repeating aromatic units linked by methylene (B1212753) bridges. The presence of the chloro and methoxy substituents on the aromatic ring would influence the reactivity of the monomer and the properties of the resulting polymer, such as its solubility, thermal stability, and refractive index.

Another approach involves the conversion of this compound into a more conventional monomer. For example, the bromomethyl group could be transformed into a vinyl group through a Wittig reaction or a similar elimination process. The resulting substituted styrene (B11656) monomer could then be polymerized via free-radical, anionic, or cationic polymerization to yield a polystyrene derivative.

Furthermore, this compound could be used in the synthesis of functional polymers through post-polymerization modification . A pre-existing polymer with nucleophilic side chains could be functionalized by reacting it with this compound. This would introduce the 4-chloro-2-methoxybenzyl group into the polymer structure, thereby modifying its properties.

While direct synthesis of conjugated polymers from this specific monomer is less likely due to the lack of extended conjugation in the monomer itself, it could serve as a precursor to a monomer for conjugated polymer synthesis. For instance, the benzyl bromide could be used to alkylate a thiophene (B33073) or other heterocyclic unit, which could then be polymerized through methods like Stille or Suzuki coupling.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Type | Reaction Principle | Potential Polymer Structure |

| Polycondensation | Friedel-Crafts alkylation | Poly(4-chloro-1-methoxy-phenylene methylene) |

| Chain-growth | Conversion to a styrenic monomer followed by polymerization | Polystyrene derivative with chloro and methoxy substituents |

| Post-polymerization modification | Nucleophilic substitution on a pre-formed polymer | Polymer with pendant 4-chloro-2-methoxybenzyl groups |

Components for Dyes and Pigments

In the realm of dyes and pigments, this compound can be envisioned as a useful building block or precursor. The aromatic ring can be functionalized to become part of a chromophoric system, and the bromomethyl group offers a reactive handle for covalent attachment to other molecules or substrates.

A primary application would be in the synthesis of azo dyes . Although the compound itself is not a primary aromatic amine required for diazotization, it can be chemically modified to become one. For instance, the bromomethyl group could be converted to an amino group through a series of reactions, such as substitution with azide (B81097) followed by reduction. The resulting amine could then be diazotized and coupled with a suitable coupling component (e.g., a phenol (B47542) or an aniline (B41778) derivative) to form an azo dye. The chloro and methoxy substituents would act as auxochromes, influencing the color of the final dye.

Alternatively, the benzylic bromide can be used to introduce the 4-chloro-2-methoxybenzyl group into a dye molecule. This could be achieved by reacting it with a chromophore containing a nucleophilic group, such as a hydroxyl or amino group. This process, known as N-alkylation or O-alkylation, can be used to modify the properties of an existing dye, such as its solubility, lightfastness, or affinity for a particular substrate.

Table 2: Potential Roles of this compound in Dye Synthesis

| Role in Dye Synthesis | Synthetic Approach | Potential Dye Class |

| Precursor to Diazo Component | Conversion of bromomethyl to an amino group, followed by diazotization and coupling | Azo Dyes |

| Alkylating Agent | Reaction with a nucleophilic chromophore | Various (modification of existing dyes) |

| Building Block | Incorporation into the core structure of a dye | Triphenylmethane Dyes, Xanthene Dyes |

Future Research Directions and Emerging Trends in 2 Bromomethyl 4 Chloro 1 Methoxybenzene Chemistry

Development of Sustainable and Green Synthetic Routes for Bromomethylation

The traditional synthesis of benzylic bromides often involves hazardous reagents and solvents. researchgate.netbrainly.in Consequently, a significant trend in modern chemistry is the development of environmentally benign methods for bromomethylation. Research is focused on replacing toxic reagents and minimizing waste.

One promising green approach involves the use of bromide-bromate salts, which, upon acidification, generate reactive brominating species in situ. chemindigest.comresearchgate.netrsc.org This method can be more eco-friendly, bypassing the need for hazardous liquid bromine and often using water as a solvent. chemindigest.com Another sustainable strategy is the use of solid brominating agents like N-bromosuccinimide (NBS) in combination with triphenylphosphine (B44618) under solvent-free conditions, often accelerated by microwave irradiation. tandfonline.com This technique offers rapid reaction times and reduces the use of volatile organic solvents. tandfonline.com

Photochemical methods, particularly when coupled with flow chemistry, represent a frontier in green synthesis. rsc.org These processes can generate bromine radicals from sources like a NaBrO₃/HBr generator, using light to initiate the reaction instead of heat or chemical initiators. rsc.org This approach improves safety and energy efficiency. rsc.org

Key areas for future development in green bromomethylation are summarized below:

| Research Area | Objective | Potential Advantages |

| Alternative Reagents | Replace hazardous bromine and solvents. | Increased safety, reduced environmental impact, cost-effective waste disposal. researchgate.netchemindigest.com |

| Energy Sources | Utilize microwave or photochemical energy. | Faster reactions, lower energy consumption, improved process control. tandfonline.comrsc.org |

| Atom Economy | Maximize the incorporation of atoms from reagents into the final product. | Reduced waste generation, increased process efficiency. chemindigest.com |

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

The development of advanced catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving 2-(bromomethyl)-4-chloro-1-methoxybenzene. The benzylic bromide functional group is highly reactive and can be readily displaced by a variety of nucleophiles, making it a versatile precursor for creating new carbon-carbon and carbon-heteroatom bonds. gla.ac.uk

Future research is directed towards cooperative catalysis, where multiple catalysts work in tandem to achieve transformations that are difficult with a single catalyst. For instance, a nucleophilic cooperative catalysis strategy can be used to activate benzyl (B1604629) bromides for radical generation under photocatalytic conditions. acs.orgnih.gov This allows for a broad range of subsequent reactions, such as Giese coupling with electron-deficient alkenes. acs.org

Catalysts based on transition metals like palladium and copper are also central to these efforts. researchgate.netorganic-chemistry.org Research is ongoing to develop more robust and reusable catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can couple benzyl halides with boronic acids. organic-chemistry.org The goal is to create systems that operate under milder conditions, tolerate a wider range of functional groups, and provide high yields of the desired product with exceptional selectivity. gla.ac.uk

| Catalytic System | Transformation Type | Key Advantages |

| Cooperative Photocatalysis | Radical generation and coupling | Activates a broad range of benzyl halides under mild conditions. acs.orgnih.gov |

| Palladium Cross-Coupling | Suzuki, Sonogashira, etc. | Forms C-C bonds with high efficiency and functional group tolerance. organic-chemistry.orgacs.org |

| Copper-Catalyzed Coupling | C-N, C-O, C-S bond formation | Utilizes an abundant and less expensive metal for various coupling reactions. organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow technology and automation is a transformative trend aimed at improving reproducibility, safety, and scalability. spirochem.comuc.pt Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch processes. spirochem.commdpi.com

For the synthesis and transformation of this compound, flow chemistry enables safer handling of hazardous intermediates and reagents. nih.gov Photochemical brominations, for example, are particularly well-suited for flow reactors, which ensure uniform irradiation and can significantly reduce reaction times. rsc.org The ability to telescope reaction sequences—where the output of one reactor flows directly into the next for a subsequent reaction—minimizes manual handling and purification steps, leading to more efficient multi-step syntheses. mdpi.comnih.gov

Automated synthesis platforms, often utilizing pre-packaged reagent cartridges and robotic systems, further streamline the process of discovery and optimization. chimia.ch These platforms can perform numerous reactions in parallel, accelerating the exploration of reaction conditions and the synthesis of compound libraries for screening. eubopen.orgresearchgate.net By combining artificial intelligence for reaction planning with robotic execution, these systems can significantly reduce the time required for complex syntheses. synplechem.com

| Technology | Application in Synthesis | Benefits |

| Flow Chemistry | Synthesis and functionalization | Enhanced safety, precise control, scalability, process intensification. spirochem.comthieme-connect.de |

| Automated Platforms | High-throughput screening, library synthesis | Increased speed, reduced human error, efficient optimization. researchgate.net |

| Telescoped Reactions | Multi-step synthesis | Reduced workup and purification, improved overall yield and efficiency. mdpi.comnih.gov |

Advanced Computational Methodologies for Predictive Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For a molecule like this compound, computational methods can provide deep insights into its electronic structure, reaction mechanisms, and potential transformations.

DFT calculations can be used to predict bond dissociation energies, which are crucial for understanding the stability and reactivity of the benzylic C-Br bond. beilstein-journals.org This information helps in designing novel reagents and predicting their functional group transfer capabilities. beilstein-journals.org Furthermore, computational analysis can elucidate complex reaction pathways, such as the intermediates and transition states involved in catalytic cycles. nih.gov For example, it can explain the regioselectivity observed in certain reactions by comparing the energy barriers of different potential pathways. researchgate.net

These predictive models save significant time and resources in the laboratory by allowing researchers to screen potential reactions and catalysts in silico before undertaking experimental work. researchgate.netbeilstein-journals.org As computational power and algorithmic accuracy continue to improve, the role of these methodologies in guiding synthetic strategy is expected to expand significantly.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction mechanism analysis | Elucidation of transition states, intermediates, and reaction energy profiles. nih.govnih.gov |

| Bond Dissociation Energy (BDE) Calculation | Reactivity prediction | Assessment of bond strength and chemical stability. beilstein-journals.org |

| Molecular Electrostatic Potential (MEP) | Site selectivity prediction | Identification of electron-rich and electron-poor regions for nucleophilic/electrophilic attack. nih.gov |

Discovery of Undiscovered Reactivity and Novel Applications in Material Science

Beyond its role as a synthetic intermediate, research is exploring the novel reactivity of this compound and its potential applications in material science. The benzyl bromide moiety is a versatile functional handle that can be used to introduce this aromatic unit into larger molecular architectures. acs.orgacs.org

One emerging area is the synthesis of well-defined polymers. Benzyl bromide-functionalized monomers or initiators can be used in various polymerization techniques to create polymers with specific properties. acs.orgscispace.com For example, they have been incorporated into poly(phenyleneethynylene)s, a class of conjugated polymers with applications in electronics and photonics. acs.org They can also be used to create high-density branched and star-shaped polymers by reacting the benzyl bromide groups with living polymer anions. acs.orgscispace.com

The ability to precisely place the this compound unit onto a polymer backbone allows for subsequent chemical modifications, opening pathways to new functional materials. acs.orgpolymersource.ca Future research will likely focus on exploiting this reactivity to develop advanced materials such as functional coatings, novel resins, or components for organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of the aromatic ring—containing chloro, methoxy (B1213986), and reactive bromomethyl groups—offers a unique combination of electronic properties and synthetic versatility that is ripe for exploration in materials chemistry.

| Application Area | Role of this compound | Potential Materials |

| Polymer Chemistry | Functional monomer or initiator | Conjugated polymers, star-branched polymers, functionalized block copolymers. acs.orgacs.orgscispace.com |

| Material Functionalization | Surface modification, post-polymerization modification | Smart coatings, reactive surfaces, advanced composites. |

| Organic Electronics | Building block for active materials | Components for OLEDs, organic photovoltaics, and sensors. |

Q & A

Q. What are the recommended methods for synthesizing 2-(Bromomethyl)-4-chloro-1-methoxybenzene?

A common approach involves bromination of 4-chloro-1-methoxytoluene derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation. Purification typically employs recrystallization from dichloromethane or column chromatography to isolate the target compound. Ensure inert gas (N₂/Ar) environments during bromination to minimize side reactions .

Q. How can researchers safely handle this compound given limited toxicological data?

Due to insufficient toxicity studies (e.g., gaps highlighted for similar brominated aromatics ), adhere to strict PPE protocols: nitrile gloves, lab coats, and fume hoods. In case of skin contact, wash immediately with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Q. What analytical techniques validate the purity and structure of this compound?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: 233.9621 Da ). Pair with ¹H/¹³C NMR to verify substitution patterns. For crystalline samples, single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for structurally related brominated aromatics .

Advanced Research Questions

Q. How can conflicting reactivity data in bromomethyl-substituted aromatics be resolved?

Systematic mechanistic studies (e.g., kinetic isotope effects or DFT calculations) clarify whether bromomethyl groups participate in nucleophilic substitution (SN2) or radical pathways. For example, competing reactions in similar compounds suggest solvent polarity and temperature critically influence pathway dominance .

Q. What strategies mitigate side reactions during functionalization of the bromomethyl group?

Optimize reaction conditions:

Q. How do steric and electronic effects influence substitution patterns in downstream reactions?

The electron-withdrawing chloro and methoxy groups direct electrophilic attacks to specific positions. Steric hindrance from the bromomethyl group can reduce yields in coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (e.g., Gaussian) predicts regioselectivity, validated by experimental LC-MS/MS fragmentation patterns .

Q. What advanced techniques characterize degradation products under varying storage conditions?

Accelerated stability studies (40°C/75% RH) combined with UPLC-QTOF-MS identify degradation pathways. For instance, hydrolysis of the methoxy group in humid environments generates phenolic byproducts, detectable via isotopic labeling .

Methodological Challenges & Solutions

Q. How to address discrepancies in reported melting points for related brominated compounds?

Variations arise from impurities or polymorphic forms. Recrystallize samples from multiple solvents (e.g., ethanol vs. hexane) and compare DSC thermograms. For example, a related compound (CAS 589-17-3) showed mp differences of 4°C depending on solvent polarity .

Q. What protocols ensure reproducibility in cross-coupling reactions involving this compound?